molecular formula C8H6Cl2F2O2 B1410903 2,6-Dichloro-4-(difluoromethoxy)anisole CAS No. 1803786-96-0

2,6-Dichloro-4-(difluoromethoxy)anisole

Cat. No.: B1410903
CAS No.: 1803786-96-0
M. Wt: 243.03 g/mol
InChI Key: SGQRWCBMTWRCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,6-Dichloro-4-(difluoromethoxy)anisole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)anisole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,6-Dichloro-4-(difluoromethoxy)anisole can be compared with similar compounds such as 2,6-Dichloro-4-(trifluoromethoxy)aniline. While both compounds share similar structural features, the presence of different substituents (difluoromethoxy vs. trifluoromethoxy) can lead to variations in their chemical reactivity and biological activity . Other similar compounds include 2,5-Dichloro-4-(difluoromethoxy)anisole and 2,6-Dichloro-4-(trifluoromethoxy)aniline .

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-7-5(9)2-4(3-6(7)10)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQRWCBMTWRCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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